Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate
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Overview
Description
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate is a chemical compound with the molecular formula C16H16ClNO4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a methylphenyl group attached to a glycine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylaniline in the presence of a base, followed by the addition of methyl chloroacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving proteases.
Medicine: Explored for its therapeutic potential in treating diseases where enzyme inhibition is beneficial.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure, thereby preventing substrate binding and catalysis. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycinate
- Methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate
- Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate
Uniqueness
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl and sulfonyl groups makes it particularly effective as an enzyme inhibitor, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-3-7-14(8-4-12)18(11-16(19)22-2)23(20,21)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDDFMINGDXBAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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